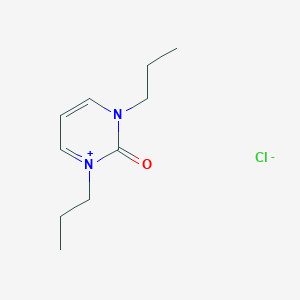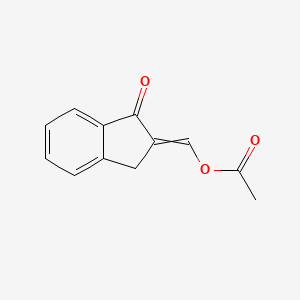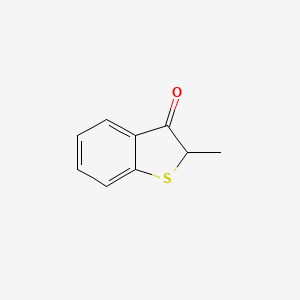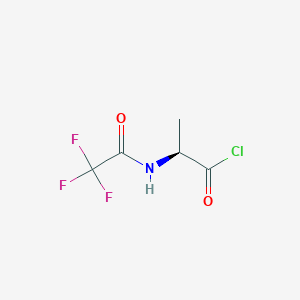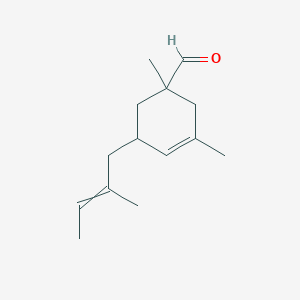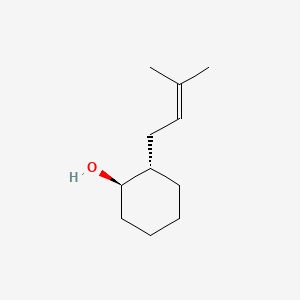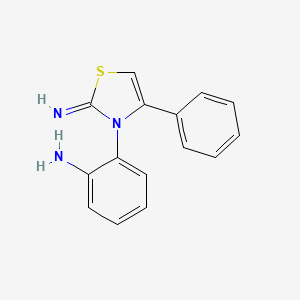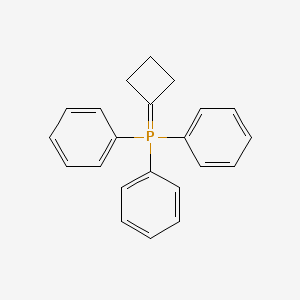
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method is the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides .
Análisis De Reacciones Químicas
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid and other strong acids . The major products formed from these reactions depend on the specific conditions and reagents used . For example, the compound can undergo dienone-phenol rearrangement under certain conditions .
Aplicaciones Científicas De Investigación
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one has several scientific research applications. In chemistry, it is used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In industry, its use is limited due to its specialized nature .
Mecanismo De Acción
The mechanism of action of 2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved are primarily related to its ability to undergo rearrangement and other chemical transformations . The methyl groups in positions 3 and 5 of the ring play a crucial role in blocking certain reactions, such as the dienone-phenol rearrangement .
Comparación Con Compuestos Similares
2,4,4,6-Tetramethylcyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one and 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone . These compounds share similar structural features but differ in their reactivity and applications . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties .
Propiedades
Número CAS |
53950-85-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,4,4,6-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-10(3,4)6-8(2)9(7)11/h5-6H,1-4H3 |
Clave InChI |
SSAMRAUQJVYQQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

